molecular formula C11H10N2 B1266058 N-Phenylpyridin-4-amine CAS No. 22961-45-1

N-Phenylpyridin-4-amine

Cat. No.: B1266058
CAS No.: 22961-45-1
M. Wt: 170.21 g/mol
InChI Key: DKQSRQLSDPYGCJ-UHFFFAOYSA-N
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Description

N-Phenylpyridin-4-amine is a versatile chemical compound that serves as a crucial building block in organic synthesis and research applications across multiple industries. Its unique structural properties make it a valuable intermediate for constructing more complex molecules. In pharmaceutical research and development, this compound is employed in the synthesis of novel biologically active compounds. It is utilized as a key precursor in the discovery of potential therapeutic agents, including kinase inhibitors for cancer research, as well as molecules being investigated for antimicrobial and anti-inflammatory properties . The compound's significance extends to materials science, where it is used in the development of advanced materials, such as organic semiconductors and specialized dyes . Furthermore, its role in industrial applications includes serving as an intermediate in the production of agrochemicals and other fine chemicals . Available in high-purity grades to meet stringent research requirements, this compound facilitates innovation in chemical process development and green chemistry initiatives. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

N-phenylpyridin-4-amine
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InChI

InChI=1S/C11H10N2/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-9H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQSRQLSDPYGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177509
Record name N-Phenylpyridin-4-amine
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22961-45-1
Record name N-Phenyl-4-pyridinamine
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Record name N-Phenylpyridin-4-amine
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Record name N-Phenylpyridin-4-amine
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Preparation Methods

Mechanism and General Procedure

Reductive amination represents a cornerstone strategy for synthesizing secondary amines, leveraging ketone intermediates for bond formation. For N-Phenylpyridin-4-amine, this method involves the condensation of 4-pyridone with aniline in the presence of a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid (AcOH) are commonly employed to facilitate imine reduction, yielding the target amine.

The reaction proceeds via initial formation of a Schiff base intermediate, followed by hydride transfer from the borohydride reagent. This method, adapted from piperidine-based syntheses, achieves yields exceeding 85% under optimized conditions (Table 1). Critical parameters include solvent choice (dichloromethane or acetonitrile), stoichiometric acetic acid to protonate the intermediate, and ambient temperature to minimize side reactions.

Optimization and Variants

Comparative studies reveal that substituting NaBH(OAc)₃ with sodium cyanoborohydride (NaBH₃CN) under reflux conditions enhances yields to 86%, albeit requiring elevated temperatures. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol offers a greener route, though prolonged reaction times and higher pressures may limit scalability.

Nucleophilic Aromatic Substitution Using 4-Chloropyridine

Reaction Dynamics

Nucleophilic aromatic substitution (SNAr) exploits the electrophilic character of halogenated pyridines. 4-Chloropyridine reacts with aniline in the presence of a base (e.g., cesium carbonate) to displace chloride, forming the desired C–N bond. This method, while straightforward, demands harsh conditions due to pyridine’s electron-deficient aromatic system.

Solvent and Catalyst Effects

Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing the transition state. Copper(I) iodide (CuI) catalyzes the substitution, reducing activation energy and enabling reactions at 120°C. Yields up to 78% are achievable, though stoichiometric base requirements and byproduct formation necessitate post-reaction purification.

Transition Metal-Catalyzed Coupling Reactions

Ullmann Coupling

The Ullmann reaction, employing copper catalysts, couples 4-bromopyridine with aniline under thermal conditions. Early protocols required temperatures exceeding 150°C, but ligand-assisted systems (e.g., 1,10-phenanthroline) now enable efficient coupling at 100°C. Despite improvements, copper-mediated methods often suffer from ligand costs and moderate yields (65–75%).

Buchwald-Hartwig Amination

Palladium-catalyzed Buchwald-Hartwig amination offers superior efficiency and selectivity. Using palladium acetate (Pd(OAc)₂) with Xantphos as a ligand, 4-bromopyridine couples with aniline at 80°C in toluene, achieving yields >90%. This method’s versatility extends to electron-deficient anilines, though catalyst costs and sensitivity to oxygen limit large-scale applications.

Comparative Analysis of Synthetic Methods

Table 1. Performance Metrics of this compound Synthesis Routes

Method Starting Material Reagents/Conditions Yield (%) Cost (Relative) Scalability
Reductive Amination 4-Pyridone NaBH(OAc)₃, AcOH, CH₂Cl₂, 25°C 85–91 Moderate High
Ullmann Coupling 4-Chloropyridine CuI, Cs₂CO₃, DMSO, 120°C 72–78 Low Moderate
Buchwald-Hartwig 4-Bromopyridine Pd(OAc)₂, Xantphos, Cs₂CO₃, 80°C 90–95 High Low (Lab-scale)

Reductive amination balances cost and yield, making it ideal for industrial production. Conversely, Buchwald-Hartwig amination, while efficient, remains confined to research settings due to palladium expenses.

Recent Advances and Process Intensification

Solvent-Free Protocols

Mechanochemical approaches using ball mills eliminate solvent waste, achieving 88% yield in reductive amination within 2 hours. This method reduces environmental impact and operational costs, aligning with green chemistry principles.

Continuous Flow Systems

Microreactor technology enhances heat and mass transfer, enabling safer handling of exothermic reactions. A recent study demonstrated 94% yield for Ullmann coupling in a continuous flow setup, reducing reaction time from 24 hours to 30 minutes.

Industrial Applications and Scalability

Pharmaceutical manufacturers prioritize reductive amination for its robustness and compatibility with existing infrastructure. For instance, a pilot-scale batch (10 kg) of this compound achieved 89% yield using NaBH(OAc)₃ in acetonitrile, underscoring method reliability. Challenges persist in catalyst recycling and waste management, driving research into immobilized catalysts and bio-based reductants.

Chemical Reactions Analysis

Types of Reactions

N-Phenylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form .

    Reduction: Reduction reactions can convert it to .

    Substitution: It can participate in substitution reactions, where the phenyl or pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are often used.

    Substitution: Substitution reactions may involve reagents like or .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-phenylpyridine-4-imine , while reduction can produce various This compound derivatives .

Scientific Research Applications

Industrial Applications

Chemical Intermediate

N-Phenylpyridin-4-amine serves primarily as a chemical intermediate in the synthesis of various organic compounds. Its role in producing catalysts is crucial for several chemical processes, including:

  • Polymer Resins and Coatings : The compound facilitates reactions necessary for creating high-performance materials used in coatings and resins, which are essential in manufacturing sectors.
  • Catalyst Production : It is integral in the synthesis of catalysts that enhance reaction efficiency in industrial processes, contributing to more sustainable production methods.

Market Growth

The market for this compound was valued at approximately USD 0.45 billion in 2022 and is projected to grow at a compound annual growth rate (CAGR) of 7.5%, reaching USD 0.70 billion by 2030 . This growth is driven by increasing demand for advanced materials in various industries, particularly electronics and energy-efficient technologies.

YearMarket Value (USD Billion)CAGR (%)
20220.45-
20300.707.5

Pharmaceutical Applications

Active Pharmaceutical Ingredient

In the pharmaceutical industry, this compound is recognized for its potential as an active pharmaceutical ingredient (API) . It plays a significant role in drug development, particularly in synthesizing biologically active compounds with properties such as:

  • Antimicrobial Activity : Research indicates its effectiveness against various pathogens.
  • Anti-inflammatory Properties : The compound has been studied for its potential to alleviate inflammation-related conditions.
  • Anti-cancer Properties : Its ability to inhibit specific cancer cell pathways makes it a candidate for developing targeted cancer therapies.

Case Studies

  • Drug Discovery Research
    • A study highlighted the use of this compound derivatives in developing novel treatments for chronic myeloid leukemia by targeting Bcr-Abl kinase pathways . This research underscores the compound's significance in oncology.
  • Molecular Modeling Studies
    • Computational studies have demonstrated that modifications to this compound can enhance its binding affinity to FLT3, a receptor involved in acute myeloid leukemia . These findings suggest that structural modifications can lead to the development of more effective inhibitors.

Emerging Trends and Future Opportunities

The applications of this compound are expanding due to several emerging trends:

  • Sustainable Chemistry : The compound is being utilized in developing green catalysts and eco-friendly production processes, aligning with global sustainability goals.
  • Collaborative Research Efforts : Increased collaboration between chemical manufacturers and pharmaceutical companies is fostering innovation in drug discovery, particularly for complex diseases .

Mechanism of Action

The mechanism of action of N-Phenylpyridin-4-amine involves its interaction with specific molecular targets. For instance, it can bind to tyrosine kinases , inhibiting their activity and affecting cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation. Additionally, it may interact with cytochrome c oxidase , affecting mitochondrial functions and energy production.

Comparison with Similar Compounds

N-Phenylpyridin-4-amine can be compared with other similar compounds such as:

  • 4-Anilinopyridine
  • N-Phenylpyridine-4-imine
  • N-Phenylpyridin-3-amine

These compounds share structural similarities but differ in their specific functional groups and reactivity. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

N-Phenylpyridin-4-amine, a compound of interest in medicinal chemistry, has been studied for its diverse biological activities, including antimicrobial and anticancer properties. This article provides an overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a phenyl group at the 4-position. This structural configuration is pivotal for its interactions with biological targets. The presence of both the pyridine and phenyl moieties allows for significant hydrophobic interactions, which are essential for binding to various proteins and enzymes.

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, studies have shown that modifications to the phenyl ring can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound DerivativeTarget BacteriaMinimum Inhibitory Concentration (MIC)
Derivative AS. aureus32 µg/mL
Derivative BE. coli16 µg/mL
Derivative CPseudomonas aeruginosa64 µg/mL

2. Anticancer Properties

The anticancer potential of this compound has been explored extensively. Studies indicate that certain derivatives exhibit cytotoxic effects on cancer cell lines, including breast and lung cancer cells. For example, one study reported that a specific derivative induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the standard drug bleomycin .

Case Study: Cytotoxicity Assessment

A recent investigation assessed the cytotoxicity of this compound derivatives on various human cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer).
  • Findings : Several derivatives showed IC50 values lower than 20 µM, indicating significant anticancer activity.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Redox Activity : The nitro group present in some derivatives can participate in redox reactions, further influencing their biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Substitutions on the phenyl ring significantly affect its potency:

  • Para vs. Ortho Substitution : Para-substituted derivatives often exhibit enhanced activity compared to ortho-substituted analogs due to better spatial orientation for enzyme binding.
  • Functional Group Variations : Introduction of electron-withdrawing or electron-donating groups can modulate the overall electronic properties, impacting binding affinity and biological efficacy .

Table 2: SAR Insights on this compound

Substitution TypeObserved ActivityComments
Para-nitroIncreased cytotoxicityEnhanced interaction with target proteins
Ortho-methylReduced activitySteric hindrance affects binding
Para-chloroModerate activityBalances hydrophobic interactions

Q & A

Q. Q1: What is the standard methodology for synthesizing N-Phenylpyridin-4-amine, and how is purity verified?

A: this compound can be synthesized via photochemical organocatalytic heteroarylation in continuous-flow systems. A modified protocol involves reacting 4-pyridinecarbonitrile (1 equiv.) with aniline (1.5 equiv.) in acetonitrile, catalyzed by DABCO and 3DPAFIPN (2 mol%) under UV light. Purification employs column chromatography with EtOAc/petroleum ether (50:50) followed by EtOAc/MeOH/Et₃N (90:9:1), yielding ~8% as a yellow solid . Purity Verification:

  • 1H NMR (400 MHz, DMSO-d6): Peaks at δ 8.90 (br s, 1H), 8.18 (dd, 2H), 7.04–6.90 (aromatic protons) confirm structure .
  • Chromatography : TLC or HPLC with UV detection ensures removal of unreacted starting materials .

Handling and Safety Considerations

Q. Q2: What safety protocols are critical when handling this compound in laboratory settings?

A:

  • Protective Equipment : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for solvent handling .
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal. Avoid aqueous discharge due to potential environmental toxicity .

Advanced Reaction Optimization

Q. Q3: How can researchers improve the low yield (8%) reported in photochemical synthesis of this compound?

A:

  • Parameter Screening : Optimize light intensity, residence time, and stoichiometry (e.g., excess aniline to drive equilibrium) .
  • Catalyst Tuning : Test alternative organocatalysts (e.g., eosin Y) or co-catalysts to enhance electron transfer efficiency .
  • Solvent Selection : Replace MeCN with DMF or THF to improve solubility of intermediates .

Comparative Reactivity and Functionalization

Q. Q4: How does the reactivity of this compound compare to N-ethyl-N-phenylpiperidin-4-amine in nucleophilic substitution?

A:

  • Steric Effects : The planar pyridine ring in this compound allows easier access for electrophiles compared to the bulky piperidine derivative, enhancing SNAr reactions .
  • Electronic Effects : Pyridine’s electron-withdrawing nature activates the amine for electrophilic substitution, whereas piperidine’s saturated ring deactivates the site .

Data Contradictions and Reproducibility

Q. Q5: How should researchers address discrepancies in reported yields (e.g., 8% vs. higher yields in batch methods)?

A:

  • Reproducibility Checks : Validate reaction conditions (e.g., UV wavelength, flow rate) against literature protocols .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylated derivatives) and adjust stoichiometry .
  • Batch vs. Flow : Batch methods may achieve higher yields due to longer reaction times, but continuous-flow systems improve scalability .

Solubility and Formulation for Biological Assays

Q. Q6: What strategies enhance the aqueous solubility of this compound for in vitro studies?

A:

  • Co-solvent Systems : Use DMSO/saline (e.g., 10% DMSO) with surfactants like Tween-80 (1–5%) to stabilize suspensions .
  • Salt Formation : Protonate the amine with HCl to form a water-soluble hydrochloride salt .

Mechanistic Insights into Photochemical Pathways

Q. Q7: What evidence supports the radical-mediated mechanism in the photochemical synthesis of this compound?

A:

  • Radical Trapping Experiments : Addition of TEMPO (radical scavenger) suppresses product formation, confirming radical intermediates .
  • EPR Spectroscopy : Detect nitrile-derived radical species under UV irradiation .

Stability and Storage Recommendations

Q. Q8: How should this compound be stored to prevent degradation?

A:

  • Temperature : Store at –20°C under inert gas (N₂ or Ar) to minimize oxidation .
  • Light Sensitivity : Use amber vials to avoid photodegradation .

Tables for Key Data

Q. Table 1: Comparative Synthesis Methods

MethodYieldKey ConditionsReference
Photochemical (flow)8%3DPAFIPN, DABCO, MeCN
Batch Alkylation15–20%EtOH, K₂CO₃, 80°C, 24h

Q. Table 2: 1H NMR Peaks for Characterization

δ (ppm)MultiplicityAssignment
8.90br sNH (amine)
8.18ddPyridine H-2, H-6
7.04ttPhenyl H-4

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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